(4-Bromo-2-chloro-5-cyclopropylphenyl)boronic acid
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Overview
Description
(4-Bromo-2-chloro-5-cyclopropylphenyl)boronic acid is a boronic acid derivative with the molecular formula C9H9BBrClO2. This compound is notable for its use in various organic synthesis reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-2-chloro-5-cyclopropylphenyl)boronic acid typically involves the borylation of aryl halides. One common method is the reaction of the corresponding aryl bromide with a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base . The reaction is usually carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-2-chloro-5-cyclopropylphenyl)boronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura coupling reactions. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base .
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), aryl or vinyl halides.
Major Products
The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
(4-Bromo-2-chloro-5-cyclopropylphenyl)boronic acid is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Mechanism of Action
The mechanism of action of (4-Bromo-2-chloro-5-cyclopropylphenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the biaryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
(4-Bromo-2-chloro-5-cyclopropylphenyl)boronic acid can be compared with other boronic acids such as phenylboronic acid and 4-bromophenylboronic acid. While all these compounds are used in Suzuki-Miyaura coupling reactions, this compound is unique due to its specific substituents, which can influence the reactivity and selectivity of the coupling reactions .
Similar Compounds
- Phenylboronic acid
- 4-Bromophenylboronic acid
- 2-Chlorophenylboronic acid
Properties
Molecular Formula |
C9H9BBrClO2 |
---|---|
Molecular Weight |
275.33 g/mol |
IUPAC Name |
(4-bromo-2-chloro-5-cyclopropylphenyl)boronic acid |
InChI |
InChI=1S/C9H9BBrClO2/c11-8-4-9(12)7(10(13)14)3-6(8)5-1-2-5/h3-5,13-14H,1-2H2 |
InChI Key |
ZIDRYXAGSAABNU-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1Cl)Br)C2CC2)(O)O |
Origin of Product |
United States |
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